molecular formula C8H7BF3KO2 B13472084 Potassium (4-(carboxymethyl)phenyl)trifluoroborate

Potassium (4-(carboxymethyl)phenyl)trifluoroborate

Cat. No.: B13472084
M. Wt: 242.05 g/mol
InChI Key: OCDVKINNSWZJOV-UHFFFAOYSA-N
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Description

Potassium [4-(carboxymethyl)phenyl]trifluoroboranuide is a chemical compound with the molecular formula C8H7BF3KO2. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its applications in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [4-(carboxymethyl)phenyl]trifluoroboranuide typically involves the reaction of 4-(carboxymethyl)phenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is usually heated to facilitate the formation of the trifluoroborate salt .

Industrial Production Methods

In an industrial setting, the production of potassium [4-(carboxymethyl)phenyl]trifluoroboranuide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Potassium [4-(carboxymethyl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which potassium [4-(carboxymethyl)phenyl]trifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This process leads to the formation of complex organic molecules with high precision and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [4-(carboxymethyl)phenyl]trifluoroboranuide is unique due to its specific functional group, which imparts distinct reactivity and stability. Compared to other similar compounds, it offers enhanced stability under various reaction conditions and is particularly effective in forming carbon-carbon bonds through cross-coupling reactions .

Properties

Molecular Formula

C8H7BF3KO2

Molecular Weight

242.05 g/mol

IUPAC Name

potassium;[4-(carboxymethyl)phenyl]-trifluoroboranuide

InChI

InChI=1S/C8H7BF3O2.K/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14;/h1-4H,5H2,(H,13,14);/q-1;+1

InChI Key

OCDVKINNSWZJOV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CC(=O)O)(F)(F)F.[K+]

Origin of Product

United States

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